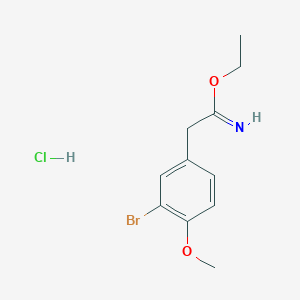
Ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate hydrochloride is a chemical compound with the molecular formula C11H15BrClNO2 . It is offered by several suppliers, including Benchchem.
Molecular Structure Analysis
The molecular structure of Ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate hydrochloride consists of 11 carbon atoms, 15 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 308.599 Da and the monoisotopic mass is 306.997467 Da .Aplicaciones Científicas De Investigación
In Vivo Metabolism Studies : Ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate hydrochloride has been utilized in studies investigating the in vivo metabolism of related compounds. For instance, Kanamori et al. (2002) used a similar compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), to study its metabolism in rats. They identified various metabolites, suggesting multiple metabolic pathways (Kanamori et al., 2002).
Synthesis and Structural Studies : Ashton and Doss (1993) demonstrated the use of ethyl 2,4-dioxooctanoate, a compound with structural similarities to Ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate hydrochloride, in synthetic studies. Their work focused on regioselective routes and structural assignments of pyrazole carboxylates, showcasing the importance of such compounds in synthetic chemistry (Ashton & Doss, 1993).
Biological Activity Investigations : El-Moneim (2014) explored the synthesis and biological activities of pyrimidine derivatives using ethyl-β-(3-bromo-4-methoxy phenyl)-α-cyanoacrylate. Their study highlights the potential of Ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate hydrochloride related compounds in medicinal chemistry, particularly in antimicrobial and anticancer applications (El-Moneim, 2014).
Antiviral Activity Research : Hocková et al. (2003) investigated the antiviral activity of pyrimidine derivatives, which are structurally related to Ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate hydrochloride. Their research provides insights into the potential use of such compounds in developing antiretroviral therapies (Hocková et al., 2003).
Chemical Synthesis and Analysis : Research by Sherif et al. (1993) involved the synthesis of thiazolopyrimidines, which are chemically related to Ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate hydrochloride. This study demonstrates the compound's relevance in chemical synthesis and the development of new chemical entities (Sherif et al., 1993).
Propiedades
IUPAC Name |
ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2.ClH/c1-3-15-11(13)7-8-4-5-10(14-2)9(12)6-8;/h4-6,13H,3,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZADGRXDTZEGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CC1=CC(=C(C=C1)OC)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-5-((3-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2434807.png)
![N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-thiophen-2-ylacetamide](/img/structure/B2434808.png)
![N-(3-chlorophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2434810.png)


![N-(3-fluoro-4-methylphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2434813.png)
![N-(2,5-dimethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2434814.png)


![3-(Methoxymethyl)-5-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1,2,4-thiadiazole](/img/structure/B2434819.png)

![6-cyclopropyl-4-(3-fluorobenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2434823.png)
![6-Cyano-N-[[(2R,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B2434825.png)
![1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2434827.png)